The synthesis of 6H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine can be achieved through various methods:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to optimize yields and purity.
The molecular structure of 6H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is characterized by:
Crystallographic studies have provided insights into the structural features and intermolecular interactions within this class of compounds.
6H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine participates in various chemical reactions:
These reactions highlight the versatility of 6H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine in synthetic chemistry.
The mechanism of action for compounds derived from 6H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine often involves:
For instance, studies have shown that certain derivatives exhibit potent inhibitory effects on USP28 with IC50 values around 1.1 μmol/L . The binding interactions are primarily attributed to hydrogen bonding and π-stacking interactions facilitated by the nitrogen-rich framework.
The physical and chemical properties of 6H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine include:
These properties are critical for understanding the behavior of the compound in biological systems and its potential formulation in pharmaceuticals.
6H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine has several scientific applications:
This compound belongs to the triazolopyrimidine class of bicyclic heterocycles, featuring a five-membered 1,2,3-triazole ring fused with a six-membered pyrimidine ring. Its systematic name, 6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine, precisely defines the ring fusion points (positions 4 and 5 of the pyrimidine) and the location of the amine substituent (position 5). The "6H-" prefix denotes the specific tautomeric form where the bridgehead proton resides on the triazole nitrogen (N6), distinguishing it from the less common 1H-tautomer [1] [5].
Table 1: Nomenclature and Identifiers for 6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine
Systematic Name | Common Synonyms | CAS Registry Number | Molecular Formula |
---|---|---|---|
6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine | 1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 8-Azadenine | 585734 (PubChem CID) | C₄H₄N₆ |
7-Amino-1H-v-triazolo(d)pyrimidine | - | - |
The exploration of triazolopyrimidines emerged alongside broader developments in azapurine chemistry during the mid-20th century. Early synthetic efforts focused on annulation strategies to construct the bicyclic core. A pivotal advancement came with the establishment of reliable routes involving the reaction of azides with cyanoacetamide derivatives, followed by cyclization, providing access to the fundamental unsubstituted scaffold and its early analogs [2].
The 1990s marked a significant shift towards targeted medicinal chemistry applications. Landmark work demonstrated that introducing lipophilic substituents (e.g., benzyl, chlorobenzyl) at the N-3 position and diverse amines (e.g., cycloalkylamino, arylalkylamino) at the C-7 position yielded compounds with high affinity and selectivity for adenosine receptor subtypes, particularly A₁ [2]. This period established the core structure as a privileged scaffold for modulating purinergic signaling. Recent decades have witnessed a substantial diversification in target space:
Table 2: Key Applications of the Triazolopyrimidine Core Over Time
Time Period | Primary Focus | Key Advancements | Representative Targets |
---|---|---|---|
Mid-20th C | Core Synthesis | Development of azide + cyanoacetamide/ester cyclization routes | N/A (Synthetic methodology) |
1990s | Receptor Modulation | SAR establishing N3-benzyl & C7-cycloalkyl/arylalkyl amines for high A₁ affinity | Adenosine Receptors (A₁, A₂A) |
2000s-2010s | Kinase Inhibition | Exploration as ATP-competitive inhibitors; Isosteric replacement of purines in known kinase inhibitors | CDKs, PI3Ks |
2010s-Present | Epigenetics/DUB Inhibition | Rational design leading to potent, selective LSD1 and USP28 inhibitors with cellular activity | LSD1, USP28 |
The enduring significance of 6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine stems from its unique convergence of synthetic versatility and diverse biological activity.
Table 3: Biologically Active Derivatives Highlighting Medicinal Significance
Biological Target | Key Structural Features | Potency (IC₅₀/Ki) | Significance | Source |
---|---|---|---|---|
Adenosine A₁ Receptor | 3-(2-Cl-Benzyl)-7-(cyclopentylamino) | Ki = 128 nM | High affinity & selectivity for A₁ receptor subtype | [2] |
USP28 | 7-(4-Cl-Benzylamino)-2-(propylthio)- (Compound 19) | IC₅₀ = 1.10 μM; Kd = 40 nM | Potent, selective USP28 inhibitor; cellular degradation, anti-proliferative | [4] |
LSD1 | 7-(2-Thiopyridyl)- (Compound 27) | IC₅₀ = 0.564 μM | Reversible LSD1 inhibitor; selective over MAOs; inhibits cell migration | [7] |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7